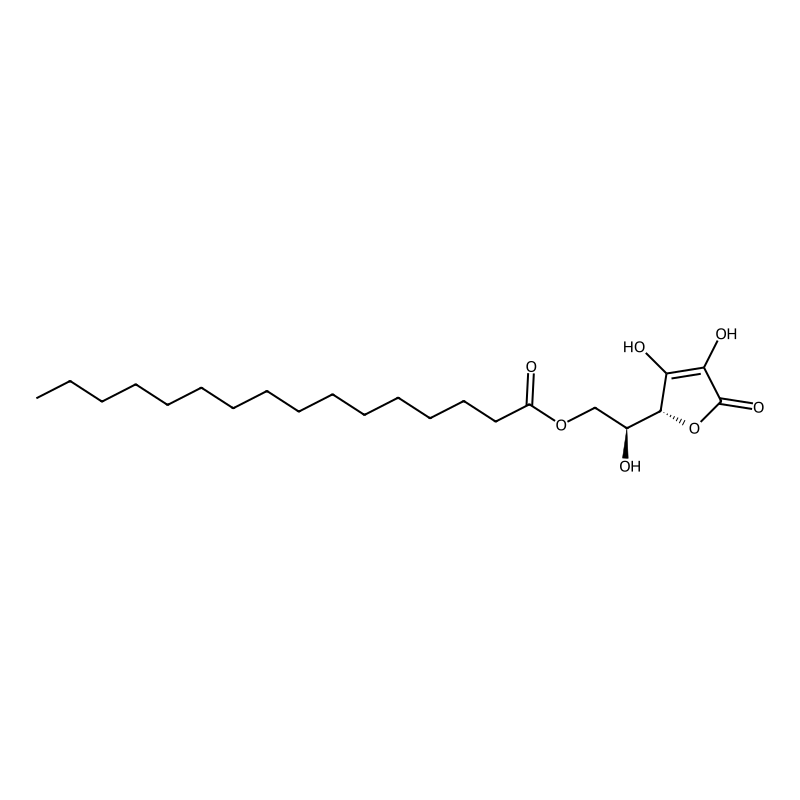

Ascorbyl Palmitate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Core Characteristics and Synthesis

Ascorbyl palmitate is an ester formed from ascorbic acid (Vitamin C) and palmitic acid (a fatty acid). This chemical combination gives it dual functionality and distinguishes it from its components.

| Property | Description |

|---|---|

| Chemical Identity | Ester of ascorbic acid and palmitic acid [1]. |

| IUPAC Name | This compound [2]. |

| CAS Number | 137-66-6 [2]. |

| E-Number | E 304(i) [3] [2]. |

| Solubility | Fat-soluble [1] [4]. |

| Primary Functions | Antioxidant food additive; fat-soluble source of Vitamin C [1] [4]. |

| Key Mechanism | Acts as an antioxidant, donating electrons to neutralize free radicals [4]. |

The synthesis of this compound can be achieved through various methods, including chemical catalysis, enzymatic synthesis, or microwave-assisted synthesis [4]. A primary goal in its production and application research is encapsulation, a process used to improve its stability and bioavailability in different formulations [4].

Safety, Toxicity, and Regulatory Status

The safety of this compound as a food additive has been extensively re-evaluated by the European Food Safety Authority (EFSA). The core principle of its safety assessment is the assumption that it fully hydrolyzes pre-systemically in the human body to ascorbic acid and palmitic acid, both of which are natural and well-understood compounds [3] [2].

The diagram below illustrates the metabolic pathway and regulatory logic for the safety assessment of this compound in food.

Based on this metabolic pathway, EFSA concluded that there is no safety concern for the use of this compound as a food additive at the reported uses and use levels for the general population [2]. A specific assessment for infants under 16 weeks of age also concluded that the intake of its metabolites from infant formula does not raise health concerns [3].

It is crucial to distinguish between its safety when ingested in food and its effects in other contexts. Some in vitro (cell-based) studies, particularly in dermatological research, have reported that under ultraviolet B (UVB) radiation, this compound can exhibit dual behavior. While it demonstrates antioxidant properties by reducing reactive oxygen species, it may also promote UVB-induced lipid peroxidation and cytotoxicity in skin cells [5].

Exposure and Quantitative Data for Infants

EFSA's scientific opinion provides detailed exposure estimates for the most sensitive population, infants below 16 weeks of age. The table below summarizes the quantitative exposure assessment.

| Population | Food Category | Description | Exposure to this compound | Equivalent Ascorbic Acid |

|---|---|---|---|---|

| Infants <16 weeks | FC 13.1.1 (Infant Formula) | High-level consumption (95th percentile) | 2.6 mg/kg bw/day [3] | 1.11 mg/kg bw/day [3] |

| Infants <16 weeks | FC 13.1.5.1 (Special Medical Purposes Formula) | High-level consumption (95th percentile) | 26 mg/kg bw/day [3] | 11.1 mg/kg bw/day [3] |

- Ascorbic Acid Contribution: The high-level intake of ascorbic acid from E 304(i) in standard infant formula represents only 2.0% to 17.7% of the statutory maximum content. Even in special formulas where the contribution is higher (20% to 177%), it is not considered a safety concern because scientific panels have concluded that available data do not allow for setting an upper intake level for vitamin C at any age [3].

- Palmitic Acid Contribution: The palmitate released from E 304(i) in infant formula represents less than 0.1% of the natural palmitate intake from breast milk. For special infant formulae, it is still less than 1% of the intake from breast milk [3].

Experimental and Analytical Considerations

For researchers investigating this compound, the following methodological points are relevant based on EFSA's data calls and scientific literature.

- Analytical Methods for Specifications: EFSA has requested data on the analysis of the food additive itself, particularly regarding impurities. The methods of analysis used for determining levels of toxic elements (like arsenic, lead, mercury) and residual solvents should be described in detail. This includes the principle of the method, its scope, concentration units, and validation parameters such as the Limit of Detection (LOD) and Limit of Quantification (LOQ) [6].

- Toxicological Studies: While not required for the food additive risk assessment under certain conditions, toxicological studies from other fields (e.g., dermatology) exist. A typical in vitro protocol might involve treating human keratinocytes (skin cells) with this compound, followed by irradiation with UVB. Endpoints measured can include:

References

- 1. a product from Cambridge Commodities this compound [cambridgecommodities.com]

- 2. Re-evaluation of this compound (E 304(i)) and ... - EFSA [efsa.europa.eu]

- 3. Opinion on the re‐evaluation of ascorbyl ( palmitate ) as a food... E 304 i [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A comprehensive review on its ... [sciencedirect.com]

- 5. Vitamin C Derivative this compound Promotes ... [sciencedirect.com]

- 6. Call for technical and toxicological data on this compound ... [efsa.europa.eu]

ascorbyl palmitate mechanism of action antioxidant

Chemical Profile and Mechanism of Action

Ascorbyl palmitate (C₂₂H₃₈O₇) is a fat-soluble ester derived from ascorbic acid and palmitic acid [1] [2]. Its primary mechanism involves donating electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and free radicals.

- Free Radical Scavenging: this compound directly donates electrons to stabilize and deactivate free radicals like the ABTS•+ cation and DPPH• radical [3] [4].

- Lipid Peroxidation Inhibition: Its lipophilic character allows incorporation into lipid bilayers and oil-water interfaces, positioning it to intercept lipid peroxyl radicals (LOO•) and halt autocatalytic chain reactions [4].

Experimental Assessment of Antioxidant Efficacy

Standard in vitro assays quantify antioxidant activity through radical scavenging and lipid protection.

Key Methodologies and Findings

| Assay/Method | Key Protocol Details | Measured Outcome & this compound Performance |

|---|

| DPPH/ABTS Assay | • DPPH: Absorbance read at 517 nm [4]. • ABTS: Absorbance read at 734 nm [3] [4]. • Results expressed as IC₅₀ or Trolox equivalents. | Effectively scavenges free radicals. One study reported it had greater scavenging efficacy than acetylated epigallocatechin gallate (A-EGCG) [4]. | | Ferric Reducing Antioxidant Power (FRAP) | • Absorbance read at 593 nm [4]. • Expressed as µmol Trolox equivalents (TE)/mL. | Demonstrates significant reducing power, indicating capacity to donate electrons. | | Lipid Oxidation Model Systems | • β-Carotene-Linoleate: Inhibits oxidative bleaching of β-carotene; absorbance decay monitored at 470 nm [4]. • Lecithin Liposome: Reduces formation of thiobarbituric acid-reactive substances (TBARS) [4]. | Shows dose-dependent inhibition of lipid oxidation. More effective than A-EGCG in protecting mackerel mince and shrimp oil [4]. |

The experimental workflow below illustrates the key steps for evaluating antioxidant activity in lipid systems.

Comparative Performance and Stability

- Comparative Efficacy: In food model systems, this compound demonstrated higher efficacy than Acetylated EGCG in scavenging DPPH and ABTS radicals and in preventing lipid oxidation in shrimp oil and fish mince during storage [4].

- Stability Profile: The stability of this compound is superior to pure Ascorbic Acid but can be lower than other derivatives like Magnesium Ascorbyl Phosphate (MAP) [2]. It is susceptible to degradation under prolonged heat [2].

Pharmaceutical and Cosmetic Applications

This compound is extensively investigated for use in nano-sized drug delivery platforms [5] [6]. A key example is its role in aspasomes – a type of nanovesicle where this compound acts as both an active drug and an integral structural component of the vesicle bilayer, enhancing delivery and bioavailability [5] [6].

In topical formulations, its lipophilicity enables better penetration into the stratum corneum compared to pure ascorbic acid [2]. It is considered less irritating and effective at a neutral pH, making it easier to formulate [2].

References

- 1. What is this compound? Cosmetic usage, properties ... [slate.greyb.com]

- 2. "this compound": what is its role in cosmetics? [us.typology.com]

- 3. Verification of the Conditions for Determination ... [pmc.ncbi.nlm.nih.gov]

- 4. Acetylated Epigallocatechin Gallate and this compound [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the design of ascorbic acid derivative-mediated ... [pubs.rsc.org]

- 6. Progress in the design of ascorbic acid derivative-mediated ... [pmc.ncbi.nlm.nih.gov]

ascorbyl palmitate safety profile and toxicity assessment

Basic Properties and Regulatory Status

Ascorbyl palmitate is a fat-soluble ester formed from ascorbic acid (Vitamin C) and palmitic acid [1]. Its basic technical characteristics are summarized below.

| Property | Description |

|---|---|

| Chemical Name | 6-O-Palmitoylascorbic acid [2] |

| Molecular Formula | C₂₂H₃₈O₇ [2] [1] |

| Molecular Weight | 414.539 g·mol⁻¹ [1] |

| Appearance | White to yellowish powder [1] |

| Solubility | Insoluble in water; soluble in oils and ethanol [2] [1] |

| Melting Point | 116–117 °C [2] [1] |

Regulatory bodies like the FDA and EFSA approve this compound for use as a food additive (E304) and in cosmetics [2] [1] [3]. The European Food Safety Authority (EFSA) concluded that there is no safety concern for its reported uses and levels in food, based on the assumption that it hydrolyzes pre-systemically into ascorbic acid and palmitic acid, both of which are well-understood by the body [3] [4].

Safety and Toxicity Assessment

The safety assessment reveals a dual nature: this compound acts as an antioxidant but may also promote adverse effects under specific conditions.

Key Findings from a Keratinocyte Study

A pivotal study on human keratinocytes (skin cells) exposed to UV-B radiation provides critical insights into the mechanism of toxicity [5]. The experimental workflow and key findings of this study are illustrated below.

Experimental workflow of AP effects on keratinocytes under UV-B [5]

This study demonstrates that while AP exhibits antioxidant properties by reducing reactive oxygen species and protecting certain cell signaling pathways, it simultaneously promotes UV-B-induced lipid peroxidation, which activates stress-related kinases and leads to cell death [5]. The proposed mechanism suggests that the lipid (palmitic acid) component of AP contributes to the generation of toxic oxidized lipid metabolites, which are the likely mediators of this damage [5].

Safety in Infant Formula

EFSA has specifically evaluated the safety of this compound in food for infants under 16 weeks of age [4]. The analysis concluded that the intake of ascorbic acid and palmitate from its use in infant formula at permitted levels raises no health concerns. The key exposure estimates and comparisons are shown in the table below.

| Exposure Scenario | Estimated AP Intake (mg/kg bw/day) | Equivalent Ascorbic Acid (% of Adequate Intake) | Equivalent Palmitate (% from Breastfeeding) |

|---|---|---|---|

| Standard Infant Formula (FC 13.1.1) | 2.6 (high-level) | 26.6% | < 0.1% |

| Special Medical Purpose Formula (FC 13.1.5.1) | 26 (high-level) | 266% | < 1% |

The EFSA opinion notes that even the exceedance of the adequate vitamin C intake in special infant formulae is of no safety concern, as adverse effects in adults are only seen at vastly higher doses (grams per day) [4]. The palmitate exposure is negligible compared to the amount naturally ingested from breast milk [4].

Conclusion and Key Takeaways

For researchers and drug development professionals, the key takeaways are:

- Dual Mechanism: this compound possesses documented antioxidant properties but can also promote lipid peroxidation and cytotoxicity under UV-B exposure, indicating that its effects are highly context-dependent [5].

- Regulatory Acceptance: It is considered safe for use in food and cosmetics by major regulatory agencies based on the principle that it breaks down into safe, endogenous metabolites [3] [4].

- Critical Consideration: The findings of cytotoxicity in a specific experimental model do not necessarily invalidate its overall safety profile but highlight the importance of considering application context, concentration, and environmental factors like UV exposure in your formulations [5].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound [specialchem.com]

- 3. Re-evaluation of this compound (E 304(i)) and ... - EFSA [efsa.europa.eu]

- 4. Opinion on the re‐evaluation of this compound (E 304i) as ... [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin C derivative this compound promotes ultraviolet ... [pubmed.ncbi.nlm.nih.gov]

ascorbyl palmitate in vitro studies

Introduction to Ascorbyl Palmitate

This compound (AP), also known as ascorbic acid 6-palmitate, is a lipid-soluble derivative of ascorbic acid (Vitamin C) formed by esterification with palmitic acid. Its primary advantage over ascorbic acid is significantly enhanced stability, making it a valuable compound in pharmaceutical, cosmetic, and food applications where oxidative degradation is a concern. In vitro studies primarily focus on its antioxidant and pro-oxidant mechanisms, delivery system development, and biological activities, including antitumor and wound-healing effects [1] [2].

Delivery Systems and Characterization

Advanced delivery systems have been developed to overcome AP's poor aqueous solubility and enhance its bioavailability. The table below summarizes the key characteristics of these systems:

| Delivery System | Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency | Key Findings | Reference |

|---|---|---|---|---|---|---|---|

| Solid Lipid Nanoparticles (SLN) | Glyceryl monostearate, DDAB, Pluronic F-68 | Not explicitly stated (TEM visualization confirmed formation) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Cytotoxic to U2OS cancer cells at lower concentrations than free ascorbate; 3% Pluronic F-68 showed better tumor cell selectivity. | [1] |

| Liposomes (Co-encapsulated) | Ascorbic Acid & this compound | 161 | 0.215 | -31.7 | AA: 37% AP: 79% | Stable for 60 days under refrigeration; significant antioxidant activity; non-toxic to cells. | [3] | | Cryogels (for Wound Healing) | Oxidized Alginate (ADA), Marine Collagen (COL) | Pore size: 25 ± 7 µm (when loaded with AP) | Not Applicable | -7.36 ± 1.24 | Not explicitly stated | Promoted 97.8% wound closure in 48h in HSF migration assay; high water uptake and antimicrobial activity. | [4] |

Key Experimental Protocols

Synthesis of Solid Lipid Nanoparticles (SLNs)

Objective: To create a stable, aqueous suspension of AP for antitumor applications [1].

- Lipid Phase: Glyceryl monostearate (50 mg), dimethyldioctadecylammonium bromide (DDAB, 5 mg), and AP (10 mg) are heated to 85°C.

- Aqueous Phase: Pluronic F-68 (3% or 10% w/v) in water is heated to 85°C.

- Emulsification: The aqueous phase is added to the lipid phase and the mixture is sonicated for 25 minutes at 85°C.

- Formation: The emulsion is cooled in an ice bath to form solid nanoparticles.

In Vitro Cytotoxicity Assay (MTT)

Objective: To evaluate the cytotoxic effect of SLN-AP on cell lines [1].

- Cell Culture: Human embryonic kidney (HEK 293) and human osteosarcoma (U2OS) cells are cultured in DMEM high glucose medium with 10% FBS.

- Seeding: Cells are seeded in a 96-well plate (1 x 10⁴ cells/well) and left to adhere for 24 hours.

- Treatment: Cells are treated with SLN-AP, blank SLN, free ascorbic acid (AA), or dehydroascorbic acid (DHA). Concentrations are normalized to ascorbate content.

- Incubation & Measurement: After 24 hours, the medium is replaced with MTT solution (0.5 mg/mL). After 4 hours, the formed formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm. Cell viability is calculated as a percentage of the untreated control.

Analysis of Reactive Oxygen Species (ROS)

Objective: To determine the pro-oxidant (antitumor) or antioxidant effect of AP formulations [1].

- Cell Culture & Treatment: U2OS cells are seeded in a black 96-well plate and treated with AA, SLN-AP, or blank SLN for 1 or 6 hours.

- Staining: Cells are washed and incubated with 20 µM 2',7'-dichlorofluorescin diacetate (DCHF-DA) for 30 minutes.

- Measurement: DCHF-DA is oxidized by intracellular ROS into fluorescent DCF. Fluorescence is measured, with intensity being proportional to ROS levels.

Cellular Uptake Study

Objective: To confirm the cellular internalization of nanoparticles [1].

- Fluorescent Labeling: SLNs are synthesized by incorporating a fluorescent dye, coumarin-6, into the lipid matrix.

- Treatment & Visualization: Cells are treated with these fluorescent SLNs and visualized over time (1h to 48h) using fluorescence microscopy. Successful uptake is indicated by the presence of green fluorescence inside the cells.

Biological Activities and Key Findings

Antioxidant and Pro-Oxidant Activity

- Radical Formation: Electron Spin Resonance (ESR) studies confirm that AP generates the ascorbyl radical, the same intermediate produced by ascorbic acid, demonstrating its biological activity as an antioxidant [2].

- Dual Role: Similar to ascorbic acid, AP can exhibit both antioxidant and pro-oxidant effects. The pro-oxidant activity, which induces oxidative stress selectively in tumor cells, is considered a key mechanism for its antitumor effects [1].

Antitumor Activity

- Enhanced Cytotoxicity: SLN-AP demonstrated a cytotoxic effect on human osteosarcoma (U2OS) cells at lower concentrations compared to free ascorbic acid or its oxidized form, DHA [1].

- Selective Targeting: The formulation with 3% Pluronic F-68 showed better selectivity for targeting the tumor cell line over the embryonic kidney cell line (HEK 293), suggesting potential for targeted therapy [1].

Wound Healing Potential

- AAP-Loaded Cryogels: AP-enriched oxidized alginate/collagen cryogels demonstrated an impressive wound closure rate of 97.8% over 48 hours in an in vitro human skin fibroblast (HSF) migration assay [4].

- Antimicrobial Activity: These cryogels also showed significant antimicrobial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, which is crucial for preventing wound infection [4].

Experimental Workflow Overview

The following diagram outlines the general workflow for developing and evaluating an this compound-loaded formulation, synthesizing the key protocols described above:

Conclusion

In vitro studies conclusively demonstrate that this compound is a biologically active derivative of vitamin C. Formulating it into advanced delivery systems like solid lipid nanoparticles, liposomes, and cryogels effectively mitigates its stability and solubility challenges. These formulations enhance its bioavailability and enable targeted biological activities, including selective cytotoxicity against tumor cells and promotion of wound healing. The provided methodologies for synthesis, cytotoxicity testing, and mechanism-of-action studies offer a robust framework for researchers to further investigate and develop AP-based therapeutic applications.

References

- 1. Synthesis and In Characterization of Vitro -Loaded... This compound [pmc.ncbi.nlm.nih.gov]

- 2. Capacity of this compound to produce the ... [pubmed.ncbi.nlm.nih.gov]

- 3. Ascorbic acid and ascorbyl -loaded liposomes... | CoLab palmitate [colab.ws]

- 4. Preparation and <i>in vitro</i> validation of this compound ... [arabjchem.org]

ascorbyl palmitate stability and degradation pathways

Degradation Pathways and Influencing Factors

The core instability of ascorbyl palmitate stems from the same enol group that makes it a potent antioxidant, which is highly susceptible to oxidation [1]. This process is accelerated by several environmental factors.

- Primary Pathway: The main route is oxidation, where the molecule loses electrons to form dehydrothis compound and other inactive compounds [1] [2].

- Key Catalysts: Trace transition metal ions like iron (Fe²⁺) and copper (Cu²⁺) are potent catalysts for its oxidation [2].

- Accelerating Factors: Oxygen, elevated temperatures, light exposure, and pH changes can all significantly increase the degradation rate [1].

Stability Data and Performance

The stability of this compound is highly dependent on its environment. The table below summarizes key stability data and experimental findings from various studies.

| Factor / Condition | Impact on Stability / Experimental Finding | Source / Context |

|---|---|---|

| General Thermal Stability | Melting point: 107–117°C [3]; Relatively low heat stability compared to other antioxidants [4]. | Physical property measurement |

| Storage Stability | Shelf life of 12–24 months when stored in airtight, opaque containers [3]. | Manufacturer guidelines & stability studies |

| Photochemical Stability | Encapsulation within high-amylose maize starch significantly improved retention after 6 hours of light exposure [4]. | Controlled light exposure experiment |

| Oxidative Stability | 400 ppm of AP in cottonseed and olive oil reduced peroxide and malonaldehyde formation during 28-day storage at 60°C [5]. | Accelerated oxidation study in oils |

| Co-antioxidant Effect | 4-(tridecyloxy)benzaldehyde oxime (TDBO) in microemulsions increased AP stability, likely by reducing the AP radical [2]. | Co-formulation stability study |

| Pro-oxidant Potential | Can exhibit pro-oxidant behavior at high concentrations or in the presence of metal ions [6]. | Mechanistic study |

Formulation Strategies to Enhance Stability

Successful stabilization of this compound in formulations involves a multi-pronged approach that addresses its main degradation pathways.

- Leverage Nanotechnology: Processing into nanosuspensions using stabilizers like Tween 80 or decyl glucoside increases saturation solubility and can improve chemical stability [4].

- Utilize Protective Carriers: Forming inclusion complexes (ICs) with high-amylose maize starch creates a V-type crystalline structure that shields this compound from heat, light, and oxygen [4].

- Employ Antioxidant Synergies: Combining with co-antioxidants creates a synergistic, regenerative network. Vitamin E (tocopherol) is regenerated by this compound, while lipophilic oximes like TDBO can directly scavenge radicals and possibly reduce the this compound radical back to its active state [2] [5] [6].

- Apply Chelating Agents: Adding metal chelators like ethylenediaminetetraacetic acid (EDTA) is crucial to sequester trace metal ions and prevent catalytic oxidation [2] [6].

- Optimize Delivery Systems: Incorporating into lipid-based systems like microemulsions, aspasomes, or other nanocarriers provides a protective microenvironment, enhances stability, and improves delivery [1] [2].

Experimental Protocols for Stability Assessment

Here are detailed methodologies for two key experiments cited in the search results, which you can adapt for your own research.

Assessing Stability in Microemulsions with a Co-antioxidant [2]

This protocol evaluates how a co-antioxidant (TDBO) influences the stability of this compound in a microemulsion under accelerated conditions.

- Formulation Preparation: Prepare oil-dispersed-in-water (o/w) microemulsions. Use a system like Miglyol 812 (lipophilic phase), Labrasol (surfactant), Plurol Oleique (cosurfactant), and water.

- Incorporation of Actives: Dissolve this compound (e.g., 1% w/w) and the co-antioxidant TDBO (at a specific molar ratio, e.g., AP/TDBO = 10:1) into the surfactant (Labrasol) using ultrasonic agitation for 60 minutes. Then, add the remaining components; microemulsions form spontaneously upon gentle mixing.

- Accelerated Stability Testing: Place the prepared microemulsions in sealed containers and store them in a thermostated oven at an elevated temperature (e.g., 40°C or 60°C).

- Sampling and Analysis: Withdraw samples at predetermined time intervals (e.g., 0, 7, 14, 21, 28 days). Analyze the remaining this compound content using a validated HPLC method. Compare the degradation kinetics of AP with and without the co-antioxidant.

Evaluating Protective Encapsulation via Starch Inclusion Complexes [4]

This method details the formation of inclusion complexes (ICs) with high-amylose maize starch (HAMS) and the testing of the encapsulated this compound's stability.

- Complex Formation - Alkaline Method: Pre-dissolve HAMS in an alkaline solution (e.g., NaOH). Then, add this compound (dissolved in a suitable solvent like DMSO) to the starch solution under vigorous stirring. Pre-dissolving HAMS at high temperatures (90–121°C) can enhance complexation.

- Precipitation and Drying: Adjust the pH to neutralize the solution, precipitating the amylose-ascorbyl palmitate ICs. Recover the complexes by centrifugation or filtration, wash, and dry (e.g., freeze-drying).

- Characterization of ICs: Confirm successful complex formation using X-ray Diffraction (XRD) to detect V-type crystalline structures and Differential Scanning Calorimetry (DSC) to measure the melting temperature (Tp) and enthalpy (ΔH) of the complexes.

- Stability Testing: Subject the ICs and free this compound to stress conditions. For thermal stability, heat aqueous dispersions at 90°C for 6 hours. For photochemical stability, expose samples to UV light for 6-12 hours. For oxidative stability, treat with hydrogen peroxide (H₂O₂) for 1 hour.

- Analysis of Protection: Measure the percentage of this compound retained after stress using HPLC or by assessing its remaining antioxidant activity. The encapsulated form should show significantly higher retention.

The experimental workflow for creating and testing starch inclusion complexes is summarized below.

Workflow for Starch Inclusion Complex Experiment

References

- 1. Progress in the design of ascorbic acid derivative-mediated ... [pmc.ncbi.nlm.nih.gov]

- 2. A New Approach for Increasing this compound Stability ... [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound? Cosmetic usage, properties ... [slate.greyb.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. Effect of this compound on oxidative stability ... [pmc.ncbi.nlm.nih.gov]

- 6. How this compound Enhances Stability in ... [comvikin.com]

phase diagram of ascorbyl palmitate water system

Experimental Phase Behavior with PEG 400

A 2012 study in Colloids and Surfaces B: Biointerfaces specifically investigated the phase behavior of the ascorbyl palmitate (Asc16)–polyethyleneglycol 400 (PEG 400)–water system [1] [2]. The key findings on the identified mesophases are summarized below.

| Phase / State | Structure / Characteristics | Conditions of Formation |

|---|---|---|

| Cubic Mesophase | A non-lamellar, likely viscous isotropic phase [1] [2] | Detected in certain regions of the phase diagram; its domain shifts with PEG content [1] [2]. |

| Lamellar Mesophases | Two (probably three) layered structures with alternating surfactant and solvent layers [1] [2] | Detected in different regions of the phase diagram [1] [2]. |

| Hydrated Crystals | Asc16 • 2.6 H₂O [1] [2] | Forms when sufficient water is present [1] [2]. |

| Anhydrous Crystals | Mixture with hydrated crystals [1] [2] | Forms when the proportion of water is lower than that required for full hydration [1] [2]. |

| Waxy Crystals | Hydrocarbon bilayers are melted, but polar bilayers remain rigid [1] [2] | Formed upon heating the hydrated/anhydrous crystal mixture [1] [2]. |

Effect of PEG 400: The study found that adding PEG 400 to the system systematically shifts the boundaries of the liquid crystalline domains to lower temperatures and lower surfactant concentrations [1] [2]. Specifically, at PEG 400 concentrations ≥50%, the domain of the cubic mesophase shifts to lower surfactant concentrations compared to water-rich systems [1] [2].

Detailed Experimental Methodology

The following workflow outlines the key experimental procedures from the study. Please note that specific equipment models and detailed sample preparation formulas are not provided in the available sources.

Finding More Specialized Data

The phase diagram of a surfactant system is highly specific to its components and conditions. The study located is for a ternary system, which is more complex than the binary system you initially inquired about.

To find a dedicated phase diagram for the this compound-water system, I suggest you:

- Consult Specialized Databases: Search platforms like SciFinder or Reaxys, which are designed for deep chemical and pharmaceutical data retrieval.

- Use Precise Search Terms: Try searching scientific literature with terms like "This compound water binary phase diagram" or "Asc16 phase behavior surfactant" to target more fundamental studies.

References

Solubility of Ascorbyl Palmitate in Organic Solvents

| Solvent | Solubility | Notes / Context |

|---|---|---|

| DMSO | Soluble (Slightly) [1] | Preferred solvent for enzymatic synthesis [2] |

| Methanol | Sparingly Soluble [1] | - |

| Ethanol | Slightly Soluble [3] | Described as "slightly soluble in alcohol" [3] |

| Chloroform | Insoluble [3] | - |

| Ether | Insoluble [3] | - |

Experimental Context and Methodologies

The solubility data is largely derived from experimental work focused on the synthesis and formulation of ascorbyl palmitate.

- Synthesis in DMSO: Much of the data comes from research on enzymatic synthesis. One protocol specifies using DMSO as the organic solvent system for the esterification of ascorbic acid and palmitic acid, confirming its effectiveness as a reaction medium [2].

- Formulation Processing: To overcome stability challenges, this compound is often processed into nanosuspensions. One method involves high-pressure homogenization using stabilizers like polysorbate 80 (Tween 80) or sodium dodecyl sulfate to form uniform nanosuspensions in an aqueous system [4]. Another advanced delivery platform uses this compound itself as a structural component to form lipid-based nanocarriers called "aspasomes" [3].

The diagram below illustrates the primary experimental pathways that utilize these solubility properties.

Key Insights for Research and Development

- DMSO as Primary Solvent: For laboratory-scale synthesis and reactions, DMSO is a well-established and effective organic solvent for this compound [2] [1].

- Formulation Overcomes Limitations: While its solubility in other common organic solvents is limited, advanced formulation strategies like nanosuspensions and aspasomes effectively deliver this compound in final products, enhancing its stability and bioavailability [4] [3].

References

Comprehensive Application Notes and Protocols for Ascorbyl Palmitate Liposomes (Aspasomes): Formulation, Characterization, and Therapeutic Applications

Then, I will now begin writing the main body of the application notes.

Introduction and Significance

Ascorbyl palmitate-based vesicles, commonly known as aspasomes, represent an advanced category of multifunctional nanocarriers that combine the therapeutic benefits of antioxidant compounds with enhanced drug delivery capabilities. These specialized lipid-based vesicles are composed primarily of This compound (AP), a lipophilic ester derivative of ascorbic acid (Vitamin C), combined with membrane-stabilizing components such as cholesterol and charge-inducing lipids. Aspasomes constitute a significant advancement in nanomedicine due to their inherent antioxidant activity, which is maintained even after the formation of the vesicular structure [1]. This unique characteristic provides aspasomes with a dual functionality: serving as effective drug delivery systems while simultaneously combating oxidative stress, which is implicated in numerous pathological conditions including inflammatory diseases, cancer, and degenerative disorders [2].

The fundamental advantage of aspasomes over conventional liposomes lies in their compositional biology. Unlike traditional liposomes that utilize phospholipids as their primary building blocks, aspasomes incorporate this compound as the main vesicle-forming material, resulting in a structure that retains the radical-scavenging potency of the ascorbyl moiety while gaining the delivery advantages of nanocarriers [1]. This combination addresses a critical limitation of native ascorbic acid—its poor stability in aqueous environments—while simultaneously enhancing its bioavailability and tissue penetration [2]. Additionally, the unique surface characteristics and membrane properties of aspasomes contribute to their enhanced permeability across biological barriers, as demonstrated in transdermal delivery studies where aspasomes significantly improved skin permeation of encapsulated drugs compared to conventional formulations [1] [3].

Formulation Composition and Rationale

Core Components and Their Functions

The formulation of aspasomes requires precise combination of specific components in optimized ratios to achieve stable, functional vesicles with desired characteristics. The primary bilayer-forming agent is this compound, which serves as both a structural element and an active therapeutic component. The sterol component (typically cholesterol) provides membrane stability and rigidity, while charged lipids (such as dicetyl phosphate) impart surface charge that prevents vesicle aggregation through electrostatic repulsion [1].

Table 1: Core Components of Aspasome Formulations

| Component | Functional Role | Concentration Range | Impact on Vesicle Properties |

|---|---|---|---|

| This compound | Primary vesicle-forming material; provides antioxidant activity | 40-60 mol% | Determines fundamental bilayer structure; contributes antioxidant properties |

| Cholesterol | Membrane stabilizer; reduces fluidity and increases rigidity | 18-72 mol% | Enhances vesicle stability; modulates membrane permeability |

| Dicetyl Phosphate | Charge inducer; provides negative surface charge | 5-15 mol% | Prevents vesicle aggregation; enhances colloidal stability |

The compositional flexibility of aspasomes allows researchers to tailor vesicle properties for specific applications. For instance, variations in cholesterol content significantly impact both membrane rigidity and drug release kinetics, with studies indicating that approximately 45 mol% cholesterol provides optimal retardation of drug release [1]. This compositional tuning capability makes aspasomes adaptable for various therapeutic needs, from rapid drug delivery to sustained release applications.

Composition-Property Relationships

The relationship between aspasome composition and their functional characteristics follows predictable patterns that can be leveraged in formulation design. Higher cholesterol content generally correlates with increased membrane rigidity, which typically results in reduced drug permeability and more sustained release profiles. However, this relationship is not strictly linear, as demonstrated by the non-monotonic effect of cholesterol on drug release rates, with maximal release retardation observed at approximately 45 mol% cholesterol [1]. The surface charge of aspasomes, primarily controlled by the content of charged lipids like dicetyl phosphate, plays a crucial role in determining their colloidal stability and interaction with biological membranes. Highly negative zeta potential values (typically below -30 mV) contribute to stability through electrostatic repulsion between vesicles, preventing aggregation and fusion during storage [3].

Preparation Methods and Experimental Protocols

Thin-Film Hydration Technique with Sonication

The thin-film hydration method represents the most widely employed and reliable technique for aspasome preparation, providing consistent vesicle formation with controllable size distribution. This section details a standardized protocol adapted from multiple research sources [1] [4] [3]:

Step 1: Lipid Mixture Preparation Accurately weigh this compound, cholesterol, and dicetyl phosphate in the desired molar ratio (typically 45:45:10 mol% for basic formulations). Dissolve the lipid mixture in a 3:7 (v/v) methanol-chloroform solvent system in a round-bottom flask. The total lipid concentration should typically range between 10-50 mg/mL to ensure proper film formation and hydration.

Step 2: Thin Film Formation Evaporate the organic solvent using a rotary evaporator under reduced pressure (200-300 mbar) at a temperature of 35-45°C. Maintain rotation at approximately 100 rpm to ensure uniform film deposition on the flask walls. Continue evaporation until a thin, uniform lipid film forms. Further dry the film under high vacuum (5-10 mbar) for 4-6 hours or overnight to ensure complete solvent removal.

Step 3: Film Hydration Hydrate the lipid film with an aqueous phase pre-heated to a temperature above the phase transition temperature of the lipid components (typically 10°C above the highest Tm). For this compound-based systems, hydration at 50-60°C is generally effective. Use buffer solutions (typically phosphate buffer saline, pH 7.4) containing the drug to be encapsulated for hydrophilic compounds, or hydrate with plain buffer if the active compound will be incorporated later. Maintain the hydration temperature for 45-60 minutes with occasional vigorous shaking and brief sonication (30-second bursts in a bath sonicator) to facilitate complete film detachment and vesicle formation.

Step 4: Size Reduction Subject the resulting multilamellar vesicle (MLV) dispersion to probe sonication on ice using a high-intensity ultrasonic disruptor (e.g., 15 minutes total with 10-second on/off intervals at 40% amplitude for 1 mL of dispersion). Alternatively, extrude the MLV dispersion through polycarbonate membranes of decreasing pore sizes (typically 400 nm, 200 nm, and finally 100 nm) using a liposome extruder to obtain small unilamellar vesicles (SUVs) with narrow size distribution.

Step 5: Purification and Storage Separate unencapsulated drug molecules using dialysis, gel filtration chromatography, or centrifugation. Store the final aspasome preparation in sealed containers under inert gas (nitrogen or argon) atmosphere at 4°C to prevent oxidation and ensure stability.

Diagram 1: Aspasome preparation workflow using the thin-film hydration method

Critical Process Parameters and Optimization

Successful preparation of aspasomes with reproducible characteristics requires careful attention to critical process parameters that significantly impact the final product attributes. The hydration temperature must be carefully controlled to remain above the phase transition temperature (Tm) of the lipid components to ensure proper bilayer fluidity and vesicle formation. For this compound-based systems, this typically requires temperatures of 50-60°C. The ionic strength and pH of the hydration medium significantly influence vesicle characteristics, with neutral pH and physiological ionic strength generally providing optimal results. The sonication parameters (time, amplitude, and pulse intervals) must be optimized to achieve the desired size distribution while minimizing degradation of the lipid components. Studies have shown that extrusion techniques generally produce more uniform size distributions compared to sonication, with 10-15 passes through polycarbonate membranes typically required for homogenization [4].

Performance Characterization and Quality Control

Physicochemical Characterization

Comprehensive characterization of aspasomes is essential to ensure their quality, stability, and performance. The following parameters should be routinely evaluated for any aspasome formulation:

Table 2: Essential Characterization Parameters for Aspasome Formulations

| Parameter | Analytical Method | Target Specifications | Significance |

|---|---|---|---|

| Size Distribution | Dynamic Light Scattering (DLS) | 100-200 nm (depending on application) | Influences tissue penetration and cellular uptake |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | <0.3 | Indicates homogeneity of vesicle population |

| Zeta Potential | Electrophoretic Light Scattering | <-30 mV (for anionic aspasomes) | Predicts colloidal stability; higher magnitude prevents aggregation |

| Entrapment Efficiency | Ultracentrifugation/Size Exclusion Chromatography with HPLC/UV analysis | >70% (application-dependent) | Determines drug loading capacity and formulation efficiency |

| Vesicle Morphology | Transmission Electron Microscopy (TEM) | Spherical, unilamellar structure | Confirms vesicle formation and structural integrity |

Rigorous characterization provides critical insights into the structural integrity of aspasomes and their potential in vivo performance. For instance, size measurements not only affect stability but also influence biological distribution, with vesicles in the 100-200 nm range demonstrating optimal balance between circulation time and tissue penetration [5] [3]. Zeta potential values below -30 mV typically indicate sufficient electrostatic repulsion to prevent aggregation during storage, contributing to long-term stability [3].

Stability and Functional Assessment

Beyond basic physicochemical characterization, aspasomes must be evaluated for their storage stability and functional performance under conditions mimicking their intended application. Stability studies should monitor changes in size, PDI, zeta potential, and entrapment efficiency over time under various storage conditions (typically 4°C, 25°C, and 37°C). Additionally, the antioxidant capacity of aspasomes represents a critical quality attribute that differentiates them from conventional liposomes. This can be evaluated using the DPPH (α,α-diphenyl-β-picrylhydrazyl) radical scavenging assay, where the reduction in absorbance at 517 nm after addition of aspasome dispersion provides a quantitative measure of antioxidant activity [1]. Studies have confirmed that the radical-scavenging potency of the ascorbyl moiety is retained after vesicle formation, with aspasomes demonstrating superior antioxidant activity compared to free ascorbic acid in protection against quinolinic acid-induced lipoperoxidation in human blood models [1].

The drug release kinetics from aspasomes represent another critical performance parameter, typically evaluated using dialysis methods under sink conditions. The release profile follows a biphasic pattern characterized by an initial burst release followed by a sustained release phase. The cholesterol content significantly influences release rates, with optimal retardation observed at approximately 45 mol% cholesterol [1]. For transdermal applications, skin permeation studies using Franz diffusion cells with excised animal or human skin provide essential data on delivery efficiency, with aspasomes consistently demonstrating enhanced permeation compared to conventional formulations [1] [3].

Therapeutic Applications and Efficacy Evidence

Proven Applications and Clinical Evidence

Aspasomes have demonstrated significant potential across multiple therapeutic areas, with particularly strong evidence supporting their application in dermatological conditions and enhanced drug delivery. The table below summarizes key application areas and their documented outcomes:

Table 3: Therapeutic Applications of Aspasome Formulations

| Application Area | Encapsulated Agent | Key Findings | Reference |

|---|---|---|---|

| Acne Treatment | Quercetin | 77.9% reduction in inflammatory lesions; 55.3% reduction in total lesions; enhanced antibacterial activity against P. acnes | [3] |

| Transdermal Drug Delivery | Azidothymidine (AZT) | Significantly enhanced skin permeation compared to aqueous dispersion or drug solution | [1] |

| Antioxidant Therapy | Native antioxidant activity | Superior protection against quinolinic acid-induced lipoperoxidation compared to ascorbic acid | [1] |

| Cosmetic Applications | Various active compounds | Enhanced skin deposition (up to 40%); improved stability of oxidatively unstable compounds | [2] [3] |

The clinical efficacy of aspasomes has been demonstrated in an exploratory trial involving 20 acne patients (14 females, 6 males), where quercetin-loaded aspasomes produced dramatic reductions in inflammatory lesions (77.9%) and more modest but significant reduction in comedones (11.8%) and total lesions (55.3%) over the treatment period [3]. This study also confirmed the favorable safety profile of aspasomes, with no significant adverse effects reported and in vitro assays demonstrating safety on skin fibroblastic cells (3T3 CCL92 cell lines) [3].

Mechanism of Action and Enhanced Efficacy

The superior performance of aspasomes in various applications stems from multiple mechanistic advantages over conventional formulations. Their enhanced skin permeation appears to result from both the vesicular structure that facilitates drug partitioning into the skin layers and the permeation-enhancing properties of this compound itself [1]. Additionally, the inherent antioxidant activity of the vesicle structure provides complementary therapeutic effects that enhance the activity of encapsulated drugs, particularly in inflammatory conditions where oxidative stress plays a pathogenic role [2]. The antibacterial enhancement observed with quercetin-loaded aspasomes against Propionibacterium acnes (approximately double the zone of inhibition compared to free quercetin) likely results from improved interaction with bacterial membranes and potentially synergistic effects between the this compound bilayer and the encapsulated antimicrobial agent [3].

Diagram 2: Mechanism of action and therapeutic outcomes of aspasomes

Protocol Variations and Scaling Considerations

Alternative Preparation Methods

While the thin-film hydration method represents the gold standard for laboratory-scale aspasome preparation, several alternative techniques offer advantages for specific applications or scaling considerations. The proliposome method provides a simpler approach with direct hydration of lipid-coated microparticles, though it may suffer from poorer reproducibility with small quantities [4]. For heat-sensitive compounds, ethanol injection methods offer a milder alternative, where lipid solutions in ethanol are rapidly injected into aqueous media, promoting spontaneous vesicle formation. However, this technique may result in heterogeneous size distributions requiring additional processing steps. Each method presents distinct trade-offs in terms of encapsulation efficiency, reproducibility, scalability, and processing conditions, allowing researchers to select the most appropriate technique based on their specific requirements and available resources [4].

Scaling Considerations and Industrial Translation

The transition from laboratory-scale preparation to industrial production of aspasomes introduces several critical considerations. Lipid loss during manufacturing represents a significant challenge, with studies indicating that resuspension steps alone can account for up to 50% lipid loss under seemingly rigorous procedures, while extrusion typically results in 10-20% losses [6]. These losses must be carefully characterized and minimized through process optimization. Fortunately, even conditions with substantial lipid loss do not appear to significantly alter the target membrane composition as long as the lipid mixture remains below the cholesterol solubility limit [6]. Implementation of quality-by-design principles, with careful attention to critical process parameters and their impact on critical quality attributes, provides a systematic approach to ensuring consistent product quality during scale-up. Monitoring and control of extrusion parameters, hydration conditions, and purification processes become increasingly important as batch sizes increase, with in-process controls essential for detecting and correcting deviations in real time.

Conclusion

Aspasomes represent a versatile and highly promising platform for enhanced drug delivery with built-in antioxidant functionality. Their unique composition, centered around this compound as the primary vesicle-forming material, provides distinct advantages over conventional liposomes, particularly for applications involving oxidative stress or requiring enhanced permeation across biological barriers. The standardized protocols and characterization methods outlined in these application notes provide researchers with a solid foundation for developing and optimizing aspasome formulations tailored to specific therapeutic needs. As research in this field continues to evolve, aspasomes hold significant potential for addressing challenging delivery problems across multiple therapeutic areas, from dermatology to oncology and beyond.

References

- 1. This compound vesicles (Aspasomes) [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in the design of ascorbic acid derivative-mediated ... [pubs.rsc.org]

- 3. Cosm-nutraceutical nanovesicles for acne treatment [sciencedirect.com]

- 4. Basic Methods for Preparation of Liposomes and Studying ... [pmc.ncbi.nlm.nih.gov]

- 5. Methods of Liposomes Preparation: Formation and Control ... [pmc.ncbi.nlm.nih.gov]

- 6. Lipid loss and compositional change during preparation of ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Ascorbyl Palmitate-Loaded Solid Lipid Nanoparticles (SLN-AP) for Pharmaceutical and Cosmetic Applications

Introduction and Scientific Background

Ascorbyl palmitate (AP), a lipid-soluble derivative of ascorbic acid, has gained significant attention in pharmaceutical and cosmetic applications due to its enhanced stability compared to native ascorbic acid while retaining potent antioxidant properties. However, the therapeutic potential of AP is limited by its poor aqueous solubility and challenges associated with its delivery to target tissues. Solid lipid nanoparticles (SLNs) have emerged as an advanced delivery system that can overcome these limitations by encapsulating AP within a biocompatible lipid matrix, thereby improving its stability, bioavailability, and targeted delivery.

The fundamental structure of SLNs consists of a solid lipid core that remains solid at both room and body temperatures, stabilized by surface-active agents. This unique architecture provides several advantages for AP delivery, including protection against degradation, controlled release kinetics, and the ability to penetrate biological barriers. Research has demonstrated that SLN-AP formulations exhibit significantly enhanced stability compared to free AP, particularly in aqueous environments where conventional ascorbate forms rapidly degrade [1]. Furthermore, the nanoscale size of these particles (typically 10-1000 nm) enables improved cellular uptake and tissue penetration, making them particularly valuable for dermal applications and targeted cancer therapy [2] [1].

The antioxidant mechanism of AP involves scavenging free radicals and protecting lipids from peroxidation, with studies showing that AP may be more effective than water-soluble vitamin C in protecting lipid structures due to its increased partitioning into lipid-rich environments [3]. When incorporated into SLNs, this activity is preserved while addressing the compound's inherent delivery challenges, creating a synergistic system that combines the benefits of lipid nanotechnology with the therapeutic potential of vitamin C derivatives.

Composition and Formulation Design

Lipid Component Selection

The lipid matrix forms the structural foundation of SLNs and critically influences their drug loading capacity, release characteristics, and stability profile. For AP-loaded SLNs, the selection of appropriate lipids is based on their compatibility with AP, melting behavior, crystallinity, and regulatory status. Based on comprehensive studies, the following lipids have been identified as optimal for SLN-AP formulations:

Table 1: Lipid Components for SLN-AP Formulations

| Lipid Category | Specific Examples | Melting Point | Compatibility with AP | Key Properties |

|---|---|---|---|---|

| Acylglycerols | Glyceryl monostearate (GMS) | 55-65°C | High | Forms stable crystalline lattice with high entrapment efficiency |

| Glyceryl behenate (Compritol) | 65-77°C | Moderate-High | Provides sustained release profile | |

| Fatty Acids | Stearic acid | 69-72°C | High | Suitable for ion pairing with charged molecules |

| Palmitic acid | 62-67°C | High | Structural similarity to AP enhances compatibility | |

| Triglycerides | Tristearin | 72-75°C | Moderate | Creates highly ordered crystal structure |

| Tripalmitin | 66-68°C | Moderate | Balanced between loading capacity and release rate |

Glyceryl monostearate (GMS) has been identified as particularly effective for SLN-AP formulations, demonstrating high encapsulation efficiency (approximately 100% in some studies) and forming stable nanoparticles with AP [1]. The structural similarity between the fatty acid chains in GMS and the palmitic acid moiety in AP promotes molecular compatibility, enhancing drug loading and stability. The melting point of selected lipids should be above 40°C to ensure solid state at both room temperature and body temperature, providing structural integrity while preventing premature melting during storage or application [2].

Surfactant Systems

Surfactants play a critical role in stabilizing the lipid-water interface, controlling particle size, and preventing aggregation. The selection of surfactants depends on their HLB value, molecular structure, and regulatory acceptance. For SLN-AP systems, both ionic and non-ionic surfactants have been successfully employed:

Table 2: Surfactant Systems for SLN-AP Formulations

| Surfactant Category | Specific Examples | Concentration Range | Function | Impact on SLN-AP Properties |

|---|---|---|---|---|

| Non-ionic | Pluronic F-68 | 3-10% | Stabilizer, steric hindrance | Reduces particle size, enhances stability, concentration-dependent cytotoxicity |

| Poloxamer 188 | 1-5% | Stabilizer | Improves circulation time, reduces protein adsorption | |

| Ionic | Dimethyldioctadecylammonium bromide (DDAB) | 0.1-1% | Cationic charge provider | Enhances cellular uptake, provides positive zeta potential |

| Stearylamine | 0.5-2% | Cationic lipid | Promotes interaction with negatively charged cell membranes | |

| Combination Systems | Pluronic F-68 + DDAB | Variable | Dual stabilization | Provides both steric and electrostatic stabilization |

Studies have demonstrated that the concentration of Pluronic F-68 significantly influences the biological behavior of SLN-AP formulations. Specifically, 3% Pluronic F-68 showed better selectivity for targeting tumor cells compared to 10% concentration, which exhibited higher intrinsic cytotoxicity [1]. This concentration-dependent effect highlights the importance of surfactant optimization in formulation design.

This compound Specifications

AP serves as both an active pharmaceutical ingredient and a functional component in SLN formulations. Key specifications for AP include:

- Chemical Name: Ascorbyl-6-palmitate or Palmitoyl-L-ascorbic acid

- Molecular Formula: C22H38O7

- Molecular Weight: 414.53 g/mol

- CAS Number: 137-66-6

- Purity: Pharmaceutical grade (>98%)

- Solubility: Lipid-soluble, insoluble in water

- Effective pH Range: Up to pH 6 [3]

The ester linkage between ascorbic acid and palmitic acid provides AP with its lipophilic character while maintaining the antioxidant activity of vitamin C. This molecular structure allows AP to incorporate efficiently into the lipid matrix of SLNs, with typical loading capacities ranging from 5-20% (w/w) relative to the lipid phase [1].

Formulation Protocols and Methods

Hot Homogenization-Ultrasonication Method

The hot homogenization-ultrasonication protocol represents one of the most widely used and effective methods for SLN-AP preparation, combining high-temperature processing with mechanical energy input to form nanoscale particles with narrow size distribution.

Materials and Equipment:

- Glyceryl monostearate (GMS) - 50 mg

- Dimethyldioctadecylammonium bromide (DDAB) - 5 mg

- This compound (AP) - 10 mg

- Pluronic F-68 solution (3% or 10% w/v) - 5 mL

- Heated water bath with temperature control (±1°C)

- Ultrasonic processor with probe (e.g., 200-500 W capacity)

- Ice bath for rapid cooling

- Zetasizer for particle characterization [1]

Step-by-Step Protocol:

Lipid Phase Preparation: Weigh accurately GMS (50 mg), DDAB (5 mg), and AP (10 mg). Combine these components in a suitable container and heat to 85±2°C using a water bath, maintaining this temperature for 5-10 minutes until a clear, homogeneous melt is obtained. The temperature should be maintained above the melting point of all lipid components throughout this process.

Aqueous Phase Preparation: Dissolve Pluronic F-68 in ultrapure water to achieve the desired concentration (3% or 10% w/v). Heat this solution to 85±2°C in a separate container, ensuring temperature matching with the lipid phase to prevent premature crystallization.

Pre-emulsion Formation: Add the heated aqueous phase to the molten lipid phase while maintaining temperature at 85±2°C. Use a high-shear mixer (≈10,000 rpm) for 2-3 minutes to form a coarse pre-emulsion. The ratio of aqueous to lipid phase is typically 1:1 (v/w) at this stage.

Ultrasonication: Transfer the pre-emulsion to a suitable container and subject to probe ultrasonication for 25 minutes while maintaining temperature at 85±2°C. Use pulsed mode (e.g., 5 seconds on, 2 seconds off) to minimize heat buildup and degradation. Adjust the amplitude based on the specific ultrasonic equipment, typically 60-80% of maximum power.

Cooling and Solidification: Immediately transfer the nanoemulsion to an ice bath (0-4°C) with gentle stirring for 30-60 minutes to facilitate lipid recrystallization and SLN formation. The cooling rate significantly influences the polymorphic behavior of lipids and subsequent drug encapsulation.

Storage: Store the final SLN-AP dispersion at 4°C protected from light. For long-term storage, lyophilization may be considered with appropriate cryoprotectants [1].

The following workflow diagram illustrates the complete SLN-AP preparation process:

Alternative Preparation Methods

While the hot homogenization-ultrasonication method is widely used, several alternative techniques offer specific advantages for particular applications:

3.2.1 High-Pressure Homogenization

This method utilizes high-pressure systems (500-1500 bar) to achieve particle size reduction through shear stress and cavitation forces. The process can be performed at elevated temperatures (hot homogenization) or below lipid melting points (cold homogenization). Hot high-pressure homogenization typically yields smaller particle sizes (100-200 nm) with narrow polydispersity, while cold homogenization minimizes thermal exposure for temperature-sensitive compounds [4].

3.2.2 Solvent Evaporation/Emulsification

This technique involves dissolving the lipid and AP in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate), emulsifying this solution in an aqueous surfactant phase, and subsequently removing the solvent by evaporation or extraction. This method operates at lower temperatures, reducing thermal degradation risks, but requires careful solvent removal to meet regulatory requirements [4].

Characterization and Quality Control Protocols

Physicochemical Characterization

Comprehensive characterization of SLN-AP is essential for quality assurance, batch-to-batch consistency, and correlation of properties with performance. The following parameters should be evaluated for each formulation batch:

Table 3: Physicochemical Characterization Parameters for SLN-AP

| Parameter | Analytical Method | Target Specification | Significance |

|---|---|---|---|

| Particle Size | Dynamic Light Scattering (DLS) | 100-200 nm | Influences cellular uptake, stability, and tissue penetration |

| Polydispersity Index (PDI) | DLS, Multiple Angle DLS | <0.3 | Indicates size distribution homogeneity |

| Zeta Potential | Electrophoretic Light Scattering | ±20-40 mV | Predicts physical stability; higher magnitude indicates better stability |

| Encapsulation Efficiency | Ultracentrifugation/HPLC | >85% | Measures AP successfully incorporated into SLNs |

| Morphology | Transmission Electron Microscopy (TEM) | Spherical, uniform | Visual confirmation of size and shape |

| Crystallinity | Differential Scanning Calorimetry (DSC) | Specific polymorphic form | Affects drug release and stability |

4.1.1 Particle Size and Zeta Potential Analysis Protocol:

- Sample Preparation: Dilute SLN-AP dispersion with purified water (1:100 v/v) to achieve optimal scattering intensity. Ensure the conductivity is <1 mS/cm for zeta potential measurements.

- Measurement Conditions: Maintain temperature at 25°C with equilibrium time of 2 minutes. Perform measurements in triplicate.

- Data Analysis: Report particle size as Z-average diameter and polydispersity index (PDI) from cumulants analysis. For zeta potential, report the mean value derived from electrophoretic mobility using the Smoluchowski approximation.

- Quality Criteria: Acceptable batches should demonstrate Z-average between 100-200 nm, PDI <0.3, and zeta potential magnitude >|20| mV [1].

4.1.2 Encapsulation Efficiency Determination:

- Separation Method: Transfer 1 mL of SLN-AP dispersion to ultracentrifuge tubes. Centrifuge at 20,000 × g for 30 minutes at 4°C to separate free AP from encapsulated AP.

- Analysis of Free AP: Carefully collect the supernatant and analyze AP content using validated HPLC method: C18 column (250 × 4.6 mm, 5 μm), mobile phase methanol:water (80:20 v/v) with 0.1% phosphoric acid, flow rate 1.0 mL/min, detection at 245 nm.

- Calculation: Encapsulation Efficiency (%) = (Total AP - Free AP) / Total AP × 100 Total AP content is determined by dissolving an uncentrifuged sample in methanol [1].

In Vitro Performance Evaluation

4.2.1 Cellular Uptake Assessment Protocol:

The evaluation of cellular uptake is critical for confirming the delivery potential of SLN-AP formulations.

Materials and Equipment:

- Coumarin-6 fluorescent marker

- Cell lines relevant to application (e.g., U2OS for cancer, HEK 293 for normal cells)

- Fluorescence microscope with appropriate filters

- 6-well plates and cell culture reagents

Procedure:

- SLN-Coumarin-6 Preparation: Incorporate coumarin-6 (0.01% w/w) into SLN during formulation using the standard protocol. Remove unencapsulated coumarin-6 by centrifugation at 20,000 × g for 30 minutes and resuspend in ultrapure water.

- Cell Seeding and Treatment: Seed cells at density of 30,000 cells/mL in Petri dishes and allow to adhere overnight. Treat with SLN-coumarin-6 equivalent to SLN-AP concentration.

- Visualization and Quantification: Monitor cellular fluorescence at predetermined time points (1, 3, 6, 24, and 48 hours) using fluorescence microscopy. For quantification, lyse cells and measure fluorescence intensity using plate reader (excitation: 460 nm, emission: 505 nm) [1].

The following diagram illustrates the cellular uptake assessment workflow:

4.2.2 Cytotoxicity Assessment (MTT Assay) Protocol:

- Cell Seeding: Seed HEK 293 and U2OS cells in 96-well plates (1×10⁴ cells/well) and incubate for 24 hours to allow adherence.

- Treatment Preparation: Prepare SLN-AP, blank SLN, free ascorbic acid (AA), and dehydroascorbic acid (DHA) in culture medium. Normalize all treatments to equivalent ascorbate concentration to account for molecular weight differences.

- Exposure and Incubation: Treat cells in triplicate for 24 hours. Include blank SLNs at equivalent concentrations to control for nanoparticle effects.

- MTT Assay: After treatment, aspirate medium, wash with PBS, and add MTT solution (0.5 mg/mL in culture medium). Incubate for 4 hours at 37°C.

- Formazan Solubilization and Measurement: Add DMSO (170 μL/well) to dissolve formazan crystals. Measure absorbance at 570 nm using microplate reader.

- Data Analysis: Calculate cell viability as percentage of untreated control after blank correction. Determine IC₅₀ values using non-linear regression analysis [1].

Therapeutic Applications and Efficacy Data

Antioxidant and Anti-inflammatory Applications

SLN-AP formulations demonstrate potent antioxidant activity through multiple mechanisms, making them valuable for pharmaceutical and cosmetic applications targeting oxidative stress:

Reactive Oxygen Species (ROS) Scavenging: Studies using DCHF-DA assay have shown that SLN-AP significantly reduces ROS levels within 1 hour of treatment, even at low concentrations (5 μM ascorbate equivalent). This rapid antioxidant effect surpasses that of free ascorbic acid due to enhanced cellular delivery [1].

Lipid Peroxidation Inhibition: The lipophilic nature of AP enables effective incorporation into cellular membranes where it inhibits lipid peroxidation chain reactions. SLN encapsulation further enhances this activity by promoting AP integration into lipid bilayers [3].

Anti-inflammatory Effects: Through reduction of oxidative stress, SLN-AP demonstrates significant anti-inflammatory potential, particularly in skin applications. The formulation protects against UV-induced damage and mitigates inflammatory skin conditions such as atopic dermatitis and allergic contact dermatitis [5] [6].

Anticancer Applications

Research has revealed that SLN-AP exhibits concentration-dependent cytotoxicity against cancer cells, with intriguing selectivity profiles:

Differential Cytotoxicity: SLN-AP formulations show enhanced cytotoxicity against U2OS osteosarcoma cells compared to HEK 293 normal kidney cells, particularly with 3% Pluronic F-68 concentration. This selective toxicity indicates potential for cancer-targeted therapy [1].

Pro-oxidant Mechanism: At higher concentrations, AP can exhibit pro-oxidant effects through generation of hydrogen peroxide, selectively targeting cancer cells which often have impaired antioxidant defense systems and metallic ion imbalances [1].

Combination Chemotherapy: SLN-AP has been successfully co-encapsulated with chemotherapeutic agents including paclitaxel, docetaxel, and doxorubicin to create combination therapies that enhance efficacy while potentially reducing side effects [1].

Dermal Delivery and Cosmetic Applications

The combination of SLN technology with AP creates a synergistic system for dermal delivery, addressing multiple challenges in topical administration:

Enhanced Skin Permeation: SLN-AP formulations demonstrate significantly improved skin penetration compared to conventional AP formulations. The nanoparticulate structure enables interaction with skin lipids and potential follicular delivery, bypassing the stratum corneum barrier [7] [8].

Collagen Synthesis Stimulation: AP maintains the collagen-promoting activity of ascorbic acid, essential for maintaining skin structure and elasticity. SLN encapsulation enhances this effect by ensuring adequate delivery to dermal fibroblasts [5] [6].

Stability in Topical Formulations: SLN-AP can be incorporated into various dermal vehicles including hydrogels, creams, and liposomal hydrogels (lipogels) while maintaining stability and activity. The optimal pH for formulations containing AP is approximately 5.5, aligning with skin's natural pH [7] [3].

Stability Assessment and Storage Protocols

Stability-Indicating Parameters

Comprehensive stability assessment of SLN-AP should monitor critical quality attributes over time under various storage conditions:

Table 4: Stability Parameters and Testing Frequency for SLN-AP

| Parameter | Test Method | Initial | 1 Month | 3 Months | 6 Months | Acceptance Criteria |

|---|---|---|---|---|---|---|

| Particle Size | DLS | ✓ | ✓ | ✓ | ✓ | ≤200 nm, Δ<10% |

| PDI | DLS | ✓ | ✓ | ✓ | ✓ | ≤0.3, Δ<0.1 |

| Zeta Potential | ELS | ✓ | ✓ | ✓ | ✓ | Original ±10 mV |

| Encapsulation Efficiency | HPLC | ✓ | ✓ | ✓ | ✓ | ≥85%, Δ<5% |

| pH | Potentiometry | ✓ | ✓ | ✓ | ✓ | 5.5-7.0 |

| Visual Appearance | Visual inspection | ✓ | ✓ | ✓ | ✓ | No precipitation, discoloration |

Optimal Storage Conditions

Research indicates that SLN-AP stability is maximized under specific conditions:

- Temperature: Storage at 4°C significantly enhances stability compared to room temperature. The solid lipid matrix remains intact, minimizing drug expulsion.

- Aqueous Environment: Stability is highest in degassed distilled water rather than phosphate buffer systems, highlighting the important effect of ionic strength on AP stability [9].

- pH Considerations: Neutral pH conditions (approximately 7.0) increase AP stability compared to acidic or basic environments [9].

- Light Protection: SLN-AP dispersions should be protected from light to prevent photo-degradation of both the lipid matrix and AP.

- Lyophilization: For long-term storage, lyophilization with appropriate cryoprotectants (e.g., trehalose, sucrose) can preserve particle characteristics and prevent aggregation.

Conclusion and Future Perspectives

SLN-AP represents a versatile platform that successfully addresses the key challenges associated with this compound delivery, including its instability in aqueous environments and poor solubility. The protocols outlined in this document provide comprehensive guidance for researchers developing SLN-AP formulations for pharmaceutical and cosmetic applications. The standardized methodologies for preparation, characterization, and evaluation ensure reproducible results and facilitate comparison between studies.

Future development directions include surface functionalization for active targeting, optimization of large-scale production methods, and exploration of combination therapies with other active ingredients. The continued refinement of SLN-AP systems holds significant promise for enhancing the therapeutic application of vitamin C derivatives across multiple medical and cosmetic domains.

References

- 1. Synthesis and In Vitro Characterization of Ascorbyl ... [pmc.ncbi.nlm.nih.gov]

- 2. (SLN) | IntechOpen Solid Lipid Nanoparticles [intechopen.com]

- 3. - Ataman Kimya this compound [atamanchemicals.com]

- 4. Recent Advances in Solid Lipid Nanoparticle Preparation [jddtonline.info]

- 5. Progress in the design of ascorbic acid derivative-mediated ... [pubs.rsc.org]

- 6. Progress in the design of ascorbic acid derivative-mediated ... [pmc.ncbi.nlm.nih.gov]

- 7. Skin permeation enhancement of this compound by ... [pubmed.ncbi.nlm.nih.gov]

- 8. Delivering Actives via Solid and Nanostructured... Lipid Nanoparticles [cosmeticsandtoiletries.com]

- 9. Enhanced this compound Stability by Polymeric ... [sciencedirect.com]

Application Notes: Ascorbyl Palmitate Nanosuspension Gel for Topical Delivery

Scientific Rationale and Formulation Strategy

Ascorbyl palmitate (AP), a lipid-soluble derivative of Vitamin C, is widely used as an antioxidant in cosmeceuticals to protect the skin from oxidative stress and photoaging [1] [2]. However, its effective dermal delivery is challenged by low skin absorption and limited loading capacity in traditional vehicles like microemulsions, which often require high surfactant concentrations that can cause skin irritation [2].

A nanosuspension (NS) formulation overcomes these limitations. It is a carrier-free colloidal system composed of nanosized drug crystals suspended with a minimal amount of stabilizer [2]. The key advantages of this platform for AP include:

- High Payload Capacity: Enables incorporation of up to 75 mg/mL of AP, significantly higher than many other carrier systems [2].

- Enhanced Skin Accumulation: Nanocrystals provide a large surface area for adhesion to the skin and create a high concentration gradient, driving AP into the skin layers. Particles below 500 nm can potentially penetrate hair follicles [2].

- Reduced Irritancy: Minimizes the need for large quantities of surfactants, improving formulation safety [2].

Formulation Composition and Characterization

The table below summarizes the quantitative composition and key characteristics of the optimized AP nanosuspension gel (NS-G) [2].

Table 1: Optimized Formulation of AP Nanosuspension Gel (NS-G)

| Component | Function | Quantity/Concentration |

|---|---|---|

| This compound (AP) | Active Pharmaceutical Ingredient (Antioxidant) | 75 mg/mL |

| Kolliphor RH40 (Polyoxyl-40 hydrogenated castor oil) | Suspending/Steric Stabilization Agent | 0.5% w/v |

| Sodium Carboxymethyl Cellulose (Na.CMC 700 K) | Thickening Agent / Viscosity Modifier | 1.0% w/v |

| Citrate Buffer (pH 4.5) | Aqueous Dispersion Medium | q.s. to volume |

| Characteristic | Measurement Method | Result |

| Particle Size (Z-average) | Dynamic Light Scattering | 493.2 nm |

| Zeta Potential | Electrophoretic Light Scattering | -48.7 mV |

| Viscosity (at shear rate 100 s⁻¹) | Rheometer | 2.3 cP |

| Crystal Morphology | Microscopy | Long and flaky nanocrystals |

| Ex Vivo Skin Accumulation (vs. ME-G at 3h) | Franz diffusion cell, porcine skin | ~4x higher |

Experimental Protocol: Preparation and Evaluation

The following section provides a step-by-step methodological guide for formulating and testing the AP nanosuspension gel, as detailed in the search results [2].

Protocol 1: Preparation of AP Nanosuspension (NS) via Bead Milling

Objective: To fabricate AP nanocrystals using a top-down bead-milling technique.

Materials:

- This compound (AP) powder (purity >98%)

- Kolliphor RH40

- 50 mM Citrate Buffer, pH 4.5

- Zirconia beads (diameter 0.3 mm)

Equipment:

- Lab-scale wet-milling machine (e.g., Zentrimix 380 R)

- Multi-reax vortexer

- Syringe (e.g., 25G needle) for separation

- USP Type 1 borosilicate scintillation vials for storage

Workflow:

Preparation of Coarse Suspension:

- Dissolve 0.5% w/v of Kolliphor RH40 in 50 mM citrate buffer (pH 4.5).

- Add 75 mg/mL of raw AP powder (initial particle size 5-10 µm) to the solution.

- Add 1 g of zirconia beads per 1 mL of suspension to the mixture.

- Pre-wet the mixture by vortexing for 10 minutes at room temperature.

Bead-Milling Process:

- Transfer the coarse suspension to the bead-milling chamber.

- Mill the suspension at a speed of 2000 rpm for 1 hour.

- Maintain the temperature at -10°C throughout the process to prevent thermal degradation of AP. Perform all steps under light-shielded conditions.

Separation and Storage:

- After milling, separate the resulting nanosuspension from the zirconia beads using a syringe.

- Store the final NS in amber glass vials at room temperature.

The following diagram illustrates the preparation workflow for the AP Nanosuspension Gel, from initial dispersion to the final product.

Protocol 2: Ex Vivo Skin Absorption Study Using Franz Diffusion Cell

Objective: To evaluate the skin penetration and accumulation of AP from the NS-G formulation.

Materials:

- AP Nanosuspension Gel (NS-G) and AP Microemulsion Gel (ME-G) for comparison

- Porcine ear skin (full-thickness)

- Franz diffusion cells

- Receptor medium (e.g., PBS with preservatives)

- HPLC system with UV/VIS detector

Workflow:

Skin Preparation and Mounting:

- Obtain fresh porcine skin from a slaughterhouse. Carefully shave and clean the skin.

- Cut the skin into appropriate-sized pieces and mount each piece between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

- Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and maintain at 32°C with continuous stirring to mimic skin surface temperature.

Formulation Application:

- Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation (NS-G) and the control formulation (ME-G) uniformly onto the surface of the skin in the donor compartment.

- Seal the donor compartment to prevent evaporation.

Sample Collection and Analysis:

- At predetermined time intervals (e.g., 3, 6, 12, 24 hours), withdraw an aliquot of the receptor medium.

- Immediately replace with an equal volume of fresh, pre-warmed receptor medium.

- Analyze the collected samples using a validated HPLC method to quantify the amount of AP absorbed.

Skin Accumulation Assessment:

- At the end of the experiment, carefully dismantle the diffusion cell.

- Wash the skin surface to remove excess formulation.

- Tape-strip the skin multiple times to separate the stratum corneum, then homogenize the remaining skin layers (epidermis and dermis).

- Extract AP from the skin homogenate and analyze via HPLC to determine the amount of AP retained within the skin.